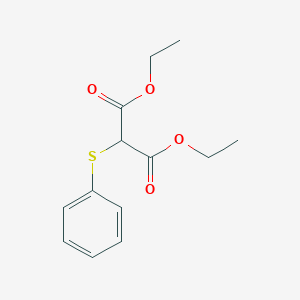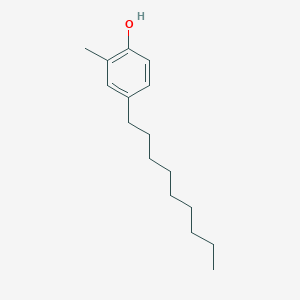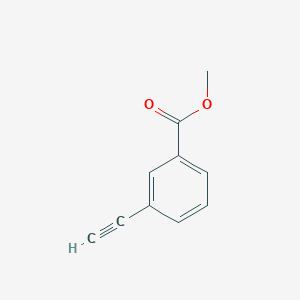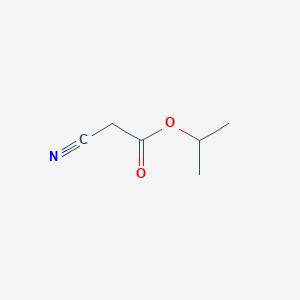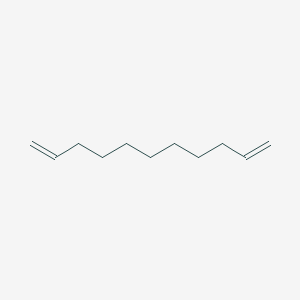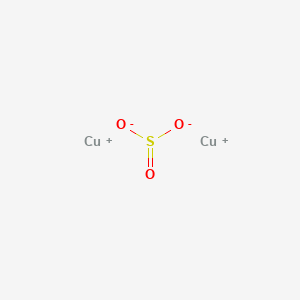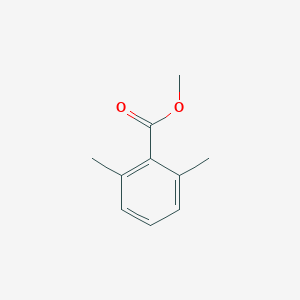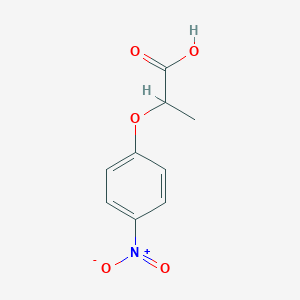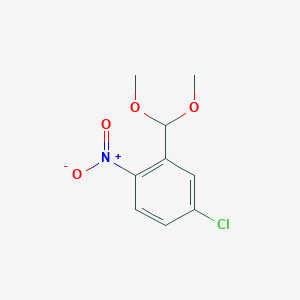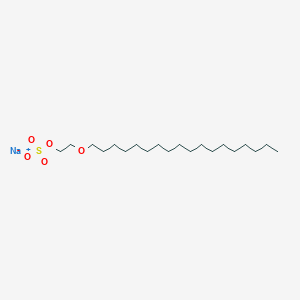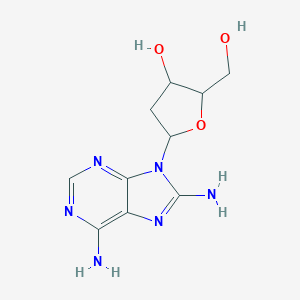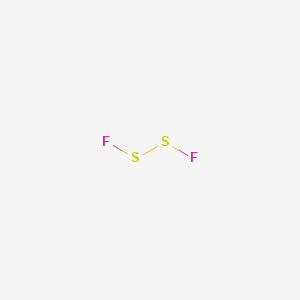
Difluorodisulfane
Descripción general
Descripción
Difluorodisulfane, also known as disulfur difluoride, is an inorganic compound with the chemical formula S₂F₂. It is a halide of sulfur and is known for its unique chain structure, where two sulfur atoms are bonded to two fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Difluorodisulfane can be synthesized through several methods. One common method involves the reaction of sulfur dichloride with potassium fluoride or mercury(II) fluoride at low pressures. The reaction proceeds as follows :
S8+8AgF2→4S2F2+8AgF
Another method involves the dimerization of sulfur difluoride (SF₂) under controlled conditions. This reaction is reversible and can be represented as:
2SF2⇌FSSF3
Industrial Production Methods
Industrial production of this compound typically involves the fluorination of sulfur using silver(II) fluoride in a strictly dry container at elevated temperatures (around 125°C). The separation of sulfur fluorides can be achieved by low-temperature distillation .
Análisis De Reacciones Químicas
Types of Reactions
Difluorodisulfane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form thionyl fluoride.
Reduction: Can be reduced to sulfur and sulfur tetrafluoride.
Substitution: Reacts with water to form sulfur dioxide, sulfur, and hydrogen fluoride.
Common Reagents and Conditions
Oxidation: Reacts with oxygen gas at ambient conditions.
Reduction: Catalyzed by metal fluorides.
Substitution: Hydrolyzed with water.
Major Products Formed
Oxidation: Thionyl fluoride.
Reduction: Sulfur and sulfur tetrafluoride.
Substitution: Sulfur dioxide, sulfur, and hydrogen fluoride
Aplicaciones Científicas De Investigación
Difluorodisulfane has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organofluorine compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of difluorodisulfane involves its reactivity with various chemical species. It can form reactive intermediates, such as hydrogen sulfide fluoride, which can further react to form other compounds. The molecular targets and pathways involved in its reactions include the formation and breaking of sulfur-fluorine and sulfur-sulfur bonds .
Comparación Con Compuestos Similares
Similar Compounds
Sulfur tetrafluoride (SF₄): A colorless gas used in the preparation of organofluorine compounds.
Disulfur dichloride (S₂Cl₂): An amber oily liquid used in the synthesis of sulfur-containing compounds.
Oxygen difluoride (OF₂): A strong oxidizer used in rocketry.
Uniqueness
Difluorodisulfane is unique due to its chain structure and the presence of both sulfur and fluorine atoms. This structure imparts distinct reactivity and properties compared to other sulfur fluorides .
Propiedades
IUPAC Name |
fluorosulfanyl thiohypofluorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F2S2/c1-3-4-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDSFVCSLPKNPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
FSSF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2S2 | |
| Record name | difluorodisulfane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160058 | |
| Record name | Disulfur difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13709-35-8 | |
| Record name | Sulfur fluoride (S2F2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13709-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difluorodisulfane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfur difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


